Potassium selenide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

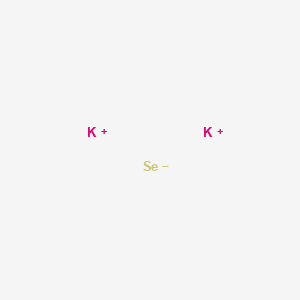

Potassium selenide, also known as this compound, is an inorganic compound with the chemical formula K₂Se. It is formed from selenium and potassium and is known for its clearish wet crystal appearance. This compound has a molar mass of 157.16 g/mol and a density of 2.29 g/cm³ . It is primarily used in various scientific and industrial applications due to its unique properties.

Vorbereitungsmethoden

Potassium selenide can be synthesized through the reaction of selenium and potassium. The reaction is typically carried out in liquid ammonia to achieve higher purity . The general reaction is as follows: [ \text{Se} + 2\text{K} \rightarrow \text{K}_2\text{Se} ]

In industrial settings, the production of dithis compound involves similar methods, ensuring the compound’s high purity and consistency. The use of liquid ammonia as a solvent helps in achieving a more refined product.

Analyse Chemischer Reaktionen

Reduction of Elemental Selenium

In anhydrous liquid ammonia at −50°C, potassium reacts with selenium to form K₂Se with high purity :2K+SeNH3(−50∘C)K2SeKey conditions :

- Stoichiometric potassium and selenium are sealed in a reaction vessel under nitrogen .

- Solvated electrons in liquid ammonia facilitate electron transfer, following pseudo-first-order kinetics .

Oxidation in Aqueous Media

K₂Se undergoes rapid oxidation in water, producing selenide ions (Se²⁻) and potassium hydroxide :K2Se+2H2O→2KOH+H2SeNote : H₂Se is highly toxic and requires controlled handling .

Reaction with Acids

K₂Se reacts exothermically with acids to release hydrogen selenide gas :K2Se+2HCl→2KCl+H2Se↑

Air Oxidation

Exposure to atmospheric oxygen leads to oxidation, forming potassium selenite (K₂SeO₃) or selenate (K₂SeO₄) :2K2Se+3O2→2K2SeO3K2SeO3+O2→K2SeO4

Alkali Metal Doping in Solar Cells

K₂Se is used to dope Cu(In,Ga)Se₂ (CIGS) thin-film solar cells, enhancing conductivity and light absorption :Cu In Ga Se2+K2Se→K doped CIGS

Formation of Metal Selenides

K₂Se reacts with transition metals to form selenides, such as cuprous selenide (Cu₂Se) for battery anodes :2Cu+K2Se→Cu2Se+2KTable 1 : Key Applications of K₂Se in Materials Science

Reductive Selenation

K₂Se reduces diselenides or selenocyanates to selenols, useful in peptide synthesis :R−Se−Se−R+2K2Se→2R−Se−K++K2Se2

Potassium-Ion Battery Anodes

Nickel selenide (NiSe₂) derived from K₂Se exhibits high K⁺ storage capacity via conversion reactions :NiSe2+4K++4e−→Ni+2K2Se

Semiconductor/Liquid Junctions

K₂Se participates in redox processes at gallium arsenide (GaAs) electrodes, enabling photoelectrochemical applications :GaAs+K2Se+hν→GaAs/K2Sejunction

Kinetic and Mechanistic Studies

The reduction of selenium to K₂Se follows pseudo-first-order kinetics, with mechanisms dependent on solvated electron concentration :

Wissenschaftliche Forschungsanwendungen

Catalysis

Chemical Reactions : K₂Se is widely used as a catalyst or catalyst precursor in numerous chemical reactions, particularly in organic synthesis and hydrogenation processes. Its high reactivity and surface area enhance reaction rates and mechanisms, making it valuable in industrial applications .

Photocatalysis : K₂Se nanoparticles exhibit photocatalytic properties that are useful for environmental remediation. They can degrade organic pollutants under light irradiation and facilitate photocatalytic water splitting for hydrogen production, contributing to sustainable energy solutions .

Semiconductor Technology

Photovoltaic Cells : The semiconductor properties of K₂Se make it suitable for use in thin-film solar cells. It plays a crucial role in converting light into electrical energy, thus supporting renewable energy technologies .

Optoelectronic Devices : K₂Se is integral to the development of optoelectronic devices such as infrared sensors and light-emitting diodes (LEDs). Its ability to emit and detect specific wavelengths makes it essential for applications in optical communication systems .

Energy Storage

Potassium-Ion Batteries : Recent advancements have highlighted the potential of K₂Se in potassium-ion batteries (KIBs). Researchers are exploring its use as an anode material due to its favorable electronic properties, which may lead to more efficient energy storage solutions compared to traditional lithium-ion batteries .

| Application Area | Description |

|---|---|

| Photovoltaic Cells | Utilized in thin-film solar cells for efficient light-to-energy conversion. |

| Potassium-Ion Batteries | Investigated as an anode material for improved performance in energy storage devices. |

Environmental Science

Selenium Remediation : K₂Se is effective in environmental applications, particularly for the removal of selenium contaminants from wastewater. It aids in the treatment of selenium-polluted environments, contributing to ecological restoration efforts .

Biomedical Applications

Imaging Agents : In the biomedical field, K₂Se nanoparticles are being studied for their potential as imaging agents in fluorescence microscopy. Their ability to generate reactive oxygen species upon light irradiation also opens avenues for photothermal therapy in cancer treatment .

Material Science

Synthesis of Other Compounds : K₂Se serves as a precursor for synthesizing other selenium-containing compounds and materials, including chalcogenides and advanced materials used in various technological applications .

Case Study 1: Photocatalytic Degradation of Pollutants

A study demonstrated that K₂Se nanoparticles effectively degrade organic pollutants under UV light irradiation, showcasing their potential for environmental cleanup applications.

Case Study 2: Development of Potassium-Ion Batteries

Research conducted by an international team revealed that integrating chromium selenide with potassium-ion batteries significantly enhances battery performance, indicating a promising future for K₂Se-based energy storage solutions .

Wirkmechanismus

The mechanism of action of dipotassium selenide involves its interaction with various molecular targets and pathways. Selenium, a key component of dithis compound, is an essential trace element and antioxidant. It acts as a cofactor for several metabolic enzymes and plays a crucial role in maintaining tissue and muscle health. Selenium is also a component of the enzyme glutathione peroxidase, which protects cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Potassium selenide can be compared with other similar compounds, such as:

Potassium sulfide (K₂S): Similar in structure but contains sulfur instead of selenium.

Potassium telluride (K₂Te): Contains tellurium instead of selenium.

Lithium selenide (Li₂Se): Contains lithium instead of potassium.

Sodium selenide (Na₂Se): Contains sodium instead of potassium.

This compound is unique due to its specific combination of potassium and selenium, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

CAS-Nummer |

1312-74-9 |

|---|---|

Molekularformel |

K2Se |

Molekulargewicht |

157.17 g/mol |

IUPAC-Name |

potassioselanylpotassium |

InChI |

InChI=1S/2K.Se |

InChI-Schlüssel |

PUUYXTMGQCBWKL-UHFFFAOYSA-N |

SMILES |

[K+].[K+].[Se-2] |

Kanonische SMILES |

[K][Se][K] |

Key on ui other cas no. |

1312-74-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.